molecular formula C15H14N2O2S2 B2957652 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 2097872-57-4

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea

Cat. No.: B2957652
CAS No.: 2097872-57-4
M. Wt: 318.41
InChI Key: NFZVRBTYNCXKML-UHFFFAOYSA-N
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Description

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a central ethyl backbone substituted with furan-2-yl and thiophen-3-yl groups, and a urea moiety linked to a thiophen-2-yl substituent.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-15(17-14-4-2-7-21-14)16-9-12(11-5-8-20-10-11)13-3-1-6-19-13/h1-8,10,12H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZVRBTYNCXKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea is a compound characterized by the presence of furan and thiophene rings, which contribute to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O2S2
  • Key Functional Groups : Urea, furan, and thiophene rings.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against lung, breast, and ovarian cancer cells, with IC50 values indicating potent activity .
  • Antimicrobial Properties : Studies indicate that compounds containing thiophene and furan moieties possess antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The urea group can interact with enzymes involved in cancer cell proliferation and microbial growth.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
  • Immunomodulatory Effects : Some studies suggest that derivatives may modulate immune responses, potentially enhancing the efficacy of existing therapies against various diseases .

Anticancer Activity

In a study examining derivatives of urea compounds, one variant demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating strong potential as a selective Lck inhibitor . Another derivative exhibited broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM across various cancer cell lines .

Antimicrobial Activity

Research on related compounds has shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Data Table: Biological Activities Summary

Activity TypeCompound VariantIC50/Effective ConcentrationReference
AnticancerUrea Derivative A0.004 μM
AnticancerUrea Derivative BGI50: 1.7 - 28.7 μM
AntimicrobialThiophene-Furan DerivativeEffective against S. aureus
AntimicrobialThiophene-Furan DerivativeEffective against E. coli

Comparison with Similar Compounds

The following analysis compares 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea with structurally or functionally related compounds from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs with Urea and Heterocyclic Moieties
Compound Name Key Substituents Synthesis Notes Notable Properties/Findings Reference
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Pyridine, chloro-trifluoromethylphenyl, thioether linker Synthesized via nucleophilic substitution; evaluated for kinase inhibition. Enhanced solubility due to pyridine and thioether groups; moderate bioactivity .
1-(3-cyclopentyloxy-2-methylphenyl)-3-[1-(furan-2-yl)-2-hydroxyethyl]-urea Cyclopentyloxy, furan-2-yl, hydroxyethyl Prepared via urea coupling; studied for fragment-based drug discovery. Crystallographic data revealed hydrogen-bonding networks involving urea and furan .
1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea Chloro-methylphenyl, hydroxymethylphenyl Synthesized under mild conditions; characterized by NMR and X-ray. Exhibited planar urea geometry and stabilized by intramolecular H-bonds .
Target Compound Furan-2-yl, thiophen-3-yl, thiophen-2-yl Likely synthesized via urea coupling (similar to ). Predicted to exhibit strong π-π stacking (thiophene/furan) and H-bonding (urea).

Key Observations :

  • Unlike 7n (with a pyridine-thioether group), the absence of polar substituents in the target compound could reduce solubility but increase lipophilicity, favoring membrane permeability .
Thiophene-Containing Urea Derivatives
  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): Exhibits a fused benzothiophene core, which increases rigidity compared to the target compound’s flexible ethyl backbone. Demonstrated moderate anticancer activity in preliminary assays, attributed to the urea’s H-bonding with biological targets .
Predicted Physicochemical Properties
Property Target Compound 7n 7a
Molecular Weight ~350 g/mol (estimated) 458.9 g/mol 384.4 g/mol
LogP (lipophilicity) ~3.5 (high due to thiophene/furan) 4.1 2.8
Hydrogen Bond Donors 2 (urea NH) 2 3
Aromatic Rings 3 (2 thiophene, 1 furan) 2 (phenyl, pyridine) 2 (benzothiophene)

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